molecular formula C9H6BrNO2 B020615 4-Bromo-1H-indole-3-carboxylic acid CAS No. 110811-31-9

4-Bromo-1H-indole-3-carboxylic acid

Cat. No. B020615
CAS RN: 110811-31-9
M. Wt: 240.05 g/mol
InChI Key: GJQQLCJFHKJARJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including those with carboxylic acid groups, often starts from indoles having a halogen group at the desired position on an indole ring. A facile synthesis route for indolecarboxylic acids from 2-bromoaniline derivatives has been reported, highlighting the strategic importance of bromination in achieving the desired structural framework (Kasahara et al., 2007). Additionally, the synthesis of novel indole derivatives through various reactions, including the Ullmann reaction and the use of bromobenzene, has been described, underscoring the versatility of synthesis approaches for such compounds (Unangst, Connor, & Stabler, 1987).

Molecular Structure Analysis

The crystal structure of indole-3-carboxylic acid reveals the presence of hydrogen-bonded cyclic carboxylic acid dimers, with these dimers linked into a sheet structure through peripheral intermolecular hydrogen bonds. This structural analysis provides insight into the molecular arrangement and the stabilizing interactions present in such compounds (Smith, Wermuth, & Healy, 2003).

Chemical Reactions and Properties

Indole derivatives undergo a variety of chemical reactions, including selective coupling reactions catalyzed by Rh(III), demonstrating the reactivity of the indole nucleus towards electrophilic addition and C-H activation. Such studies elucidate the chemical behavior of indole compounds under different catalytic conditions (Zheng, Zhang, & Cui, 2014).

Physical Properties Analysis

The physical properties of indole derivatives can be influenced by their molecular structure. For example, the crystal structures of various bromoindoles, including those related to 4-bromo-1H-indole-3-carboxylic acid, can exhibit unique isomorphous series, affecting their melting points and stability. Understanding these physical properties is crucial for the practical application and handling of these compounds (Carman, Kennard, Venzke, & Smith, 1999).

Chemical Properties Analysis

The chemical properties of indole derivatives, such as their stability, reactivity, and transformation potential, are of paramount importance. Indole-N-carboxylic acids and derived indole-N-carboxamides, for instance, have been widely utilized in organic synthesis, highlighting the synthetic versatility and potential of indole-based compounds in creating biologically active molecules (Zeng, Lin, & Cui, 2020).

Scientific Research Applications

  • A study by Kasahara et al. (2007) presents a synthesis method for indolecarboxylic acids, which has potential physiological applications. This method is derived from 2-bromoaniline derivatives, suggesting the relevance of compounds like 4-Bromo-1H-indole-3-carboxylic acid in physiological research (Kasahara et al., 2007).

  • Marchelli et al. (1969) developed a method for synthesizing hydroxyindole-3-carboxylic acids from benzyloxyindoles, contributing to the study of the metabolism of indole compounds in plants and animals (Marchelli et al., 1969).

  • Sharma et al. (2020) focused on synthesizing a regioselective 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, important for the anti-inflammatory compound Herdmanine D (Sharma et al., 2020).

  • Pudlo et al. (2007) developed a Pd-catalyzed cross-coupling method that aids in the quick synthesis of fused indole-heterocycles, highlighting the versatility of indole derivatives in chemical synthesis (Pudlo et al., 2007).

  • Pereira et al. (2010) synthesized fluorescent indole derivatives from β-brominated dehydroamino acids, demonstrating their potential as fluorescent probes for fluoride anions (Pereira et al., 2010).

  • Shirakawa and Kobayashi (2006) used carboxylic acid to catalyze a three-component aza-Friedel-Crafts reaction in water, efficiently synthesizing 3-substituted indoles, which has implications for creating biologically active compounds (Shirakawa & Kobayashi, 2006).

Future Directions

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . The development of new auxin mimic herbicides is a potential future direction for the research and application of indole-3-carboxylic acid derivatives .

properties

IUPAC Name

4-bromo-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQQLCJFHKJARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553666
Record name 4-Bromo-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110811-31-9
Record name 4-Bromo-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-indole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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